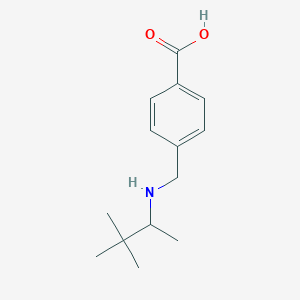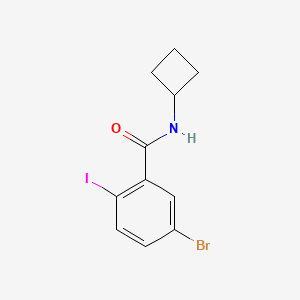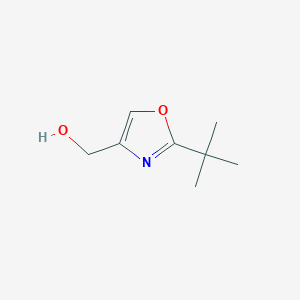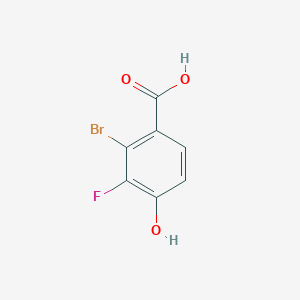
2-Bromo-3-fluoro-4-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-fluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and hydroxyl functional groups
作用機序
Target of Action
A similar compound, 4-bromo-3-hydroxybenzoic acid, is known to inhibit histidine decarboxylase (hdc) and aromatic-l-amino acid decarboxylase . HDC is involved in the biosynthesis of histamine, a mediator of several physiological functions. Aromatic-L-amino acid decarboxylase is involved in the synthesis of neurotransmitters like dopamine and serotonin .
Mode of Action
It can be inferred from the similar compound, 4-bromo-3-hydroxybenzoic acid, that it may inhibit the enzymatic activity of hdc and aromatic-l-amino acid decarboxylase, thereby affecting the synthesis of histamine, dopamine, and serotonin .
Biochemical Pathways
Given its potential inhibition of hdc and aromatic-l-amino acid decarboxylase, it can be inferred that it may affect the histamine synthesis pathway and the synthesis of neurotransmitters like dopamine and serotonin .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other properties that could influence its bioavailability are mentioned for a similar compound .
Result of Action
Based on the inhibition of hdc and aromatic-l-amino acid decarboxylase by a similar compound, it can be inferred that it may lead to reduced levels of histamine, dopamine, and serotonin .
生化学分析
Biochemical Properties
2-Bromo-3-fluoro-4-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been observed to interact with enzymes such as histidine decarboxylase and aromatic-L-amino acid decarboxylase . These interactions are crucial as they can modulate the activity of these enzymes, thereby influencing various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its impact on cell signaling pathways can lead to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant adverse effects. At high doses, it can lead to toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as histidine decarboxylase and aromatic-L-amino acid decarboxylase, influencing the metabolism of amino acids and other biomolecules . These interactions can lead to changes in metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of this compound within cells can influence its activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-3-fluoro-4-hydroxybenzoic acid typically involves multiple steps starting from readily available precursors. One common method involves the following steps :
Nitration: m-Fluorobenzotrifluoride is nitrated using sulfuric acid as a solvent to produce 4-fluoro-2-trifluoromethyl nitrobenzene.
Bromination: The nitro compound is then brominated using dibromohydantoin in sulfuric acid to introduce the bromine atom.
Reduction: The nitro group is reduced to an amine using reduced iron powder in the presence of acetic acid or ammonium chloride.
Deamination: The amine group is removed through deamination using hypophosphorous acid.
Separation and Hydrolysis: The resulting compound is separated and hydrolyzed with sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
化学反応の分析
Types of Reactions
2-Bromo-3-fluoro-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or the compound can be reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield benzoquinones .
科学的研究の応用
2-Bromo-3-fluoro-4-hydroxybenzoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.
Materials Science: It is employed in the synthesis of advanced materials with specific properties.
類似化合物との比較
Similar Compounds
2-Bromo-4-fluorobenzoic acid: Similar structure but lacks the hydroxyl group.
3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the bromine atom
特性
IUPAC Name |
2-bromo-3-fluoro-4-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOODOFMNZCEPFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Br)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
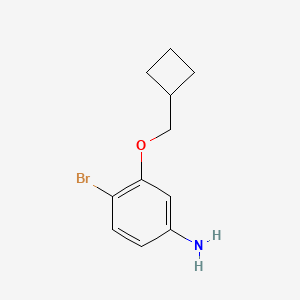
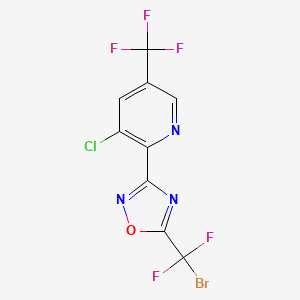
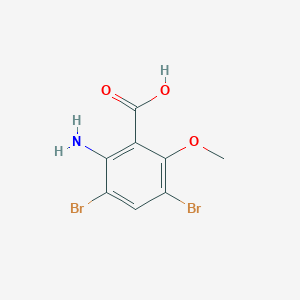
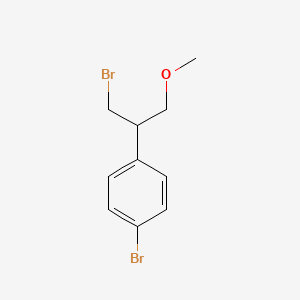
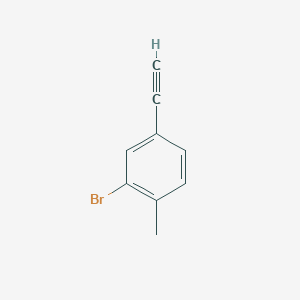
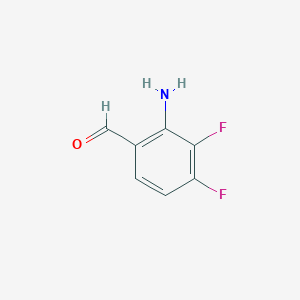
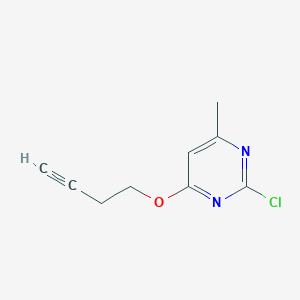
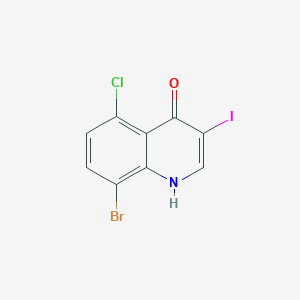
![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)
